molecular formula C8H15ClFNO2 B2534517 Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride CAS No. 2361608-80-0

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride

Cat. No.: B2534517
CAS No.: 2361608-80-0
M. Wt: 211.66
InChI Key: MIHRVCDIDAEXIA-CIRBGYJCSA-N
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Description

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with an aminomethyl group and a fluorine atom, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the fluorine atom, and attachment of the aminomethyl group. Common reagents used in these reactions include fluorinating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of microreactor systems can also be employed to achieve precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted cyclopentane derivatives.

Scientific Research Applications

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and aminomethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,3R)-3-(aminomethyl)-3-chlorocyclopentane-1-carboxylate;hydrochloride
  • Methyl (1R,3R)-3-(aminomethyl)-3-bromocyclopentane-1-carboxylate;hydrochloride
  • Methyl (1R,3R)-3-(aminomethyl)-3-iodocyclopentane-1-carboxylate;hydrochloride

Uniqueness

Compared to similar compounds, Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2.ClH/c1-12-7(11)6-2-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H/t6-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHRVCDIDAEXIA-CIRBGYJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@](C1)(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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